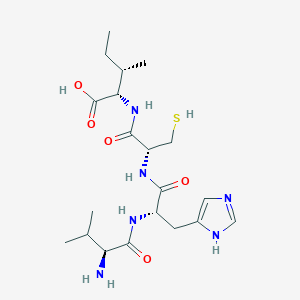
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine is a tetrapeptide composed of the amino acids L-valine, L-histidine, L-cysteine, and L-isoleucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or Oxyma Pure.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The imidazole ring in L-histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted imidazole rings.
Applications De Recherche Scientifique
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industrial: Utilized in the development of peptide-based materials and catalysts.
Mécanisme D'action
The mechanism of action of L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, the thiol group in L-cysteine can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-histidyl-L-cysteinyl-L-alanyl: Similar structure but with L-alanine instead of L-isoleucine.
L-Valyl-L-histidyl-L-cysteinyl-L-seryl: Contains L-serine instead of L-isoleucine.
Uniqueness
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine is unique due to the presence of L-isoleucine, which imparts specific hydrophobic interactions and structural properties that differentiate it from other similar peptides.
Propriétés
Numéro CAS |
798540-16-6 |
|---|---|
Formule moléculaire |
C20H34N6O5S |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H34N6O5S/c1-5-11(4)16(20(30)31)26-18(28)14(8-32)25-17(27)13(6-12-7-22-9-23-12)24-19(29)15(21)10(2)3/h7,9-11,13-16,32H,5-6,8,21H2,1-4H3,(H,22,23)(H,24,29)(H,25,27)(H,26,28)(H,30,31)/t11-,13-,14-,15-,16-/m0/s1 |
Clé InChI |
WNBQEJQZXLHMEF-YDMUCJKGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)
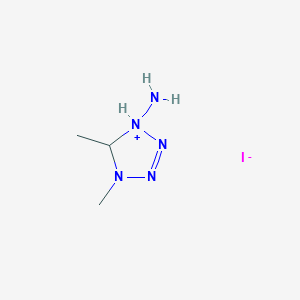
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
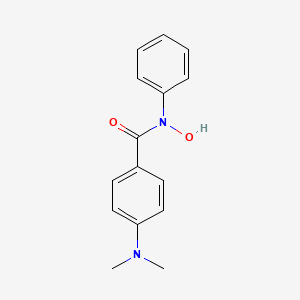
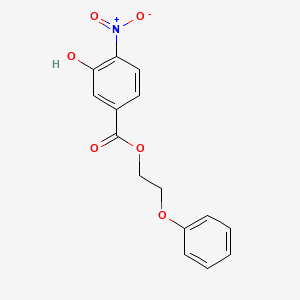
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
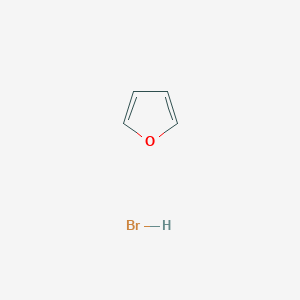
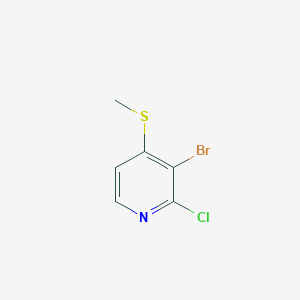
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)

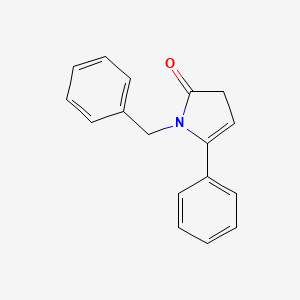


![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
